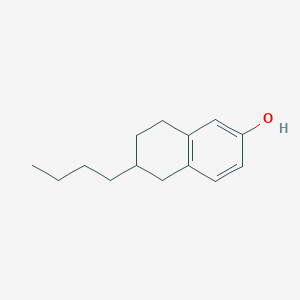![molecular formula C13H28O2Si B14276780 Trimethyl{[1-(octyloxy)ethenyl]oxy}silane CAS No. 135066-77-2](/img/structure/B14276780.png)
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane is an organosilicon compound with a unique structure that combines a silane group with an octyloxyethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(octyloxy)ethenyl]oxy}silane typically involves the reaction of trimethylsilanol with an appropriate octyloxyethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The octyloxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mechanism of Action
The mechanism by which Trimethyl{[1-(octyloxy)ethenyl]oxy}silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The octyloxyethenyl group can interact with hydrophobic regions, while the silane moiety can form bonds with various functional groups, facilitating its incorporation into different systems.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(octyl)silane: Similar in structure but with methoxy groups instead of trimethyl groups.
Trimethylsilane: Lacks the octyloxyethenyl group, making it less versatile in certain applications.
Uniqueness
Trimethyl{[1-(octyloxy)ethenyl]oxy}silane is unique due to its combination of hydrophobic and reactive silane groups, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
135066-77-2 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
trimethyl(1-octoxyethenoxy)silane |
InChI |
InChI=1S/C13H28O2Si/c1-6-7-8-9-10-11-12-14-13(2)15-16(3,4)5/h2,6-12H2,1,3-5H3 |
InChI Key |
MMXVFDZHXPAZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


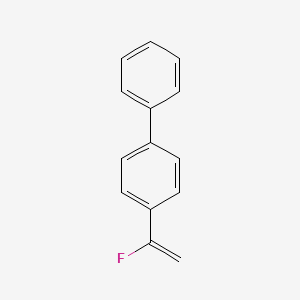
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
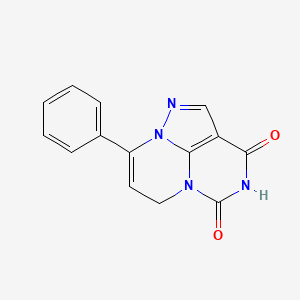
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
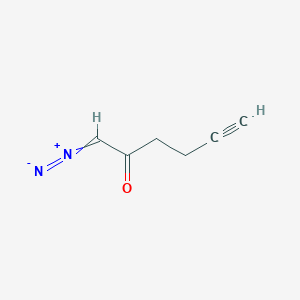
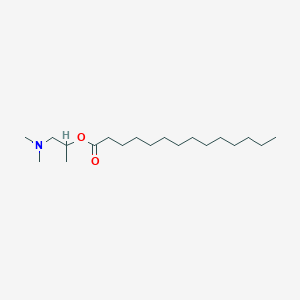
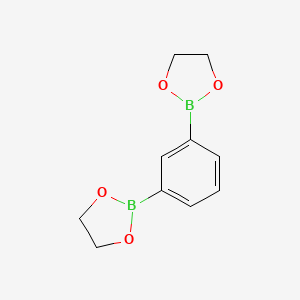

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
